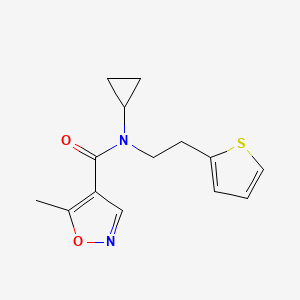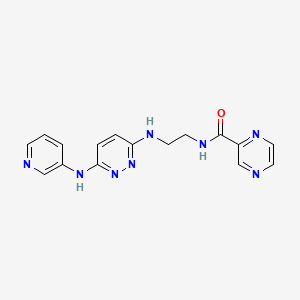
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide, also known as PP2, is a synthetic compound that belongs to the class of pyrazinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. PP2 has been shown to inhibit the activity of Src family kinases, which play a crucial role in cancer cell proliferation and survival.
Applications De Recherche Scientifique
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Src family kinases, which play a crucial role in cancer cell proliferation and survival. This compound has been used in various in vitro and in vivo studies to investigate the role of Src family kinases in cancer progression and to evaluate the potential of this compound as a therapeutic agent for cancer treatment.
Mécanisme D'action
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and migration. This compound has been shown to inhibit the activity of various Src family kinases, including Src, Fyn, Yes, and Lyn.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to cancer cells. This compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of Src family kinases, which allows for the investigation of the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for lab experiments. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its potential as a therapeutic agent for cancer treatment. In addition, this compound has been shown to inhibit the activity of other kinases, such as Abl and JAK2, at high concentrations, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide. One potential direction is the development of more potent and selective inhibitors of Src family kinases, which may have greater efficacy as therapeutic agents for cancer treatment. Another direction is the investigation of the role of Src family kinases in other cellular processes, such as immune cell function and neuronal signaling. Finally, the use of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, may have synergistic effects on cancer treatment.
Méthodes De Synthèse
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)pyrazine-2-carboxamide is synthesized by reacting 2-chloroethylpyrazine-2-carboxamide with 3-aminopyridine and 3-aminopyridazine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-11-18-6-7-19-13)21-9-8-20-14-3-4-15(24-23-14)22-12-2-1-5-17-10-12/h1-7,10-11H,8-9H2,(H,20,23)(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCNWVBCNOIHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

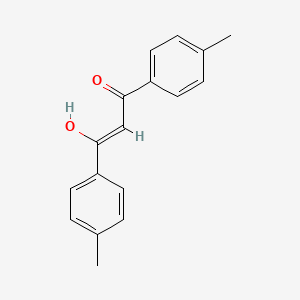
![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)

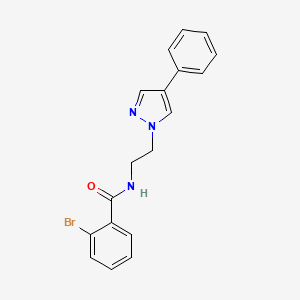

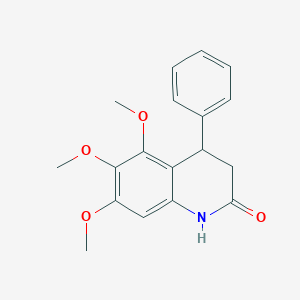

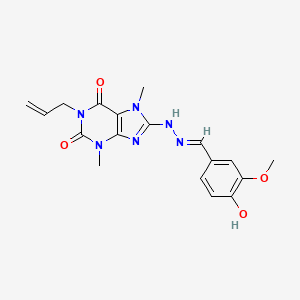

![7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2785684.png)
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)
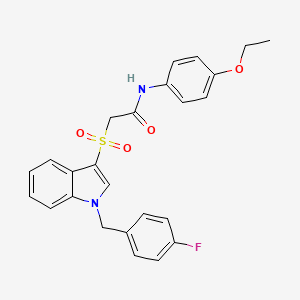
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785687.png)
